molecular formula C9H8BrNO3 B11744829 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone CAS No. 134365-29-0

1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone

Cat. No.: B11744829
CAS No.: 134365-29-0
M. Wt: 258.07 g/mol
InChI Key: TXCZXMUEGMPKLZ-UHFFFAOYSA-N
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Description

Overview of Halogenated Aryl Ethanones as Chemical Entities

Halogenated aryl ethanones, also known as haloacetophenones, are a significant subclass of aromatic ketones characterized by the presence of one or more halogen atoms on the aromatic ring. wikipedia.org These compounds serve as versatile building blocks in the synthesis of a wide array of more complex molecules. chemicalbook.com The carbon-halogen bond in aryl halides is notably stronger than in alkyl halides, making them generally less reactive towards nucleophilic substitution under standard conditions. libretexts.org However, the reactivity can be significantly modulated by the presence of other substituents on the aromatic ring. libretexts.org

The introduction of a halogen atom to an aryl ethanone (B97240) can influence its physical and chemical properties. For instance, the electronegativity of the halogen can create a dipole moment, affecting the molecule's polarity and solubility. Furthermore, the position of the halogen relative to the acetyl group and other substituents is crucial in directing the outcome of subsequent chemical transformations.

The Role of Nitro and Methyl Substituents in Modulating Aromatic Reactivity and Electronic Properties

The reactivity of an aromatic ring is profoundly influenced by the electronic nature of its substituents. msu.edu Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing for subsequent electrophilic aromatic substitution reactions. libretexts.orglumenlearning.com

The nitro group (-NO2) is a powerful electron-withdrawing group, both through inductive and resonance effects. libretexts.org This withdrawal of electron density deactivates the aromatic ring, making it significantly less reactive towards electrophilic attack than benzene (B151609). msu.edulibretexts.org For instance, a nitro substituent can decrease the ring's reactivity by a factor of approximately one million. msu.edu Due to its strong deactivating nature, the nitro group directs incoming electrophiles to the meta position. libretexts.org

In contrast, the methyl group (-CH3) is an electron-donating group through an inductive effect. libretexts.org This donation of electron density activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. msu.edu The methyl group is an ortho-, para-director, stabilizing the carbocation intermediates formed during electrophilic attack at these positions. libretexts.org

In 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone, the interplay of these opposing electronic effects—the deactivating nitro group and the activating methyl group—along with the inductively withdrawing bromo group, creates a complex reactivity profile.

Interdisciplinary Relevance of Substituted Aryl Ethanones in Chemical Sciences

Substituted aryl ethanones, including acetophenones, are foundational molecules with broad relevance across various domains of the chemical sciences. wisdomlib.org They are key starting materials and intermediates in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. chemicalbook.comwisdomlib.org

The acetyl group of aryl ethanones is a versatile functional handle that can undergo a wide range of chemical transformations. These include reactions at the carbonyl carbon, such as reduction to alcohols or conversion to imines, and reactions at the α-carbon, which can be halogenated or participate in condensation reactions. researchgate.net For example, substituted acetophenones are precursors for the synthesis of chalcones, which are intermediates for various heterocyclic compounds. wisdomlib.org

The diverse substitution patterns possible on the aromatic ring allow for the fine-tuning of the molecule's properties, making substituted aryl ethanones valuable scaffolds in medicinal chemistry for the development of new therapeutic agents.

Academic and Industrial Context for Investigating Novel Aromatic Derivatives

The investigation of novel aromatic derivatives, such as this compound, is driven by both academic curiosity and industrial demand for new molecules with specific properties. In academia, the synthesis and characterization of new compounds contribute to a deeper understanding of chemical principles, such as reaction mechanisms and structure-activity relationships.

Industrially, the development of novel aromatic compounds is crucial for innovation in materials science, pharmaceuticals, and agriculture. frontiersin.org The synthesis of new aromatic ketones and their derivatives can lead to the discovery of molecules with enhanced performance characteristics or novel biological activities. azom.comwaseda.jp The continual exploration of new synthetic methodologies and the creation of diverse molecular libraries are essential for addressing societal needs and advancing technological progress. nih.gov

Data Tables

Table 1: Properties of Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-(2-Bromo-5-nitrophenyl)ethanone65130-31-6C8H6BrNO3244.04
1-(2-Bromo-4-nitrophenyl)ethanone90004-93-6C8H6BrNO3244.04
2-Bromo-1-(4-methylphenyl)ethanone619-41-0C9H9BrO213.07
2-Bromo-4'-nitroacetophenone99-81-0C8H6BrNO3244.04

Data sourced from PubChem and other chemical databases. nih.govnih.govnist.govchemicalbook.com

Table 2: Electronic Effects of Substituents on an Aromatic Ring

SubstituentElectronic EffectRing Reactivity towards Electrophilic SubstitutionDirecting Effect
-Br (Bromo)Inductively Electron-withdrawing, Resonance Electron-donatingDeactivatingOrtho, Para
-CH3 (Methyl)Inductively Electron-donatingActivatingOrtho, Para
-NO2 (Nitro)Inductively and Resonance Electron-withdrawingStrongly DeactivatingMeta
-C(O)CH3 (Acetyl)Inductively and Resonance Electron-withdrawingDeactivatingMeta

Properties

CAS No.

134365-29-0

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

1-(2-bromo-4-methyl-5-nitrophenyl)ethanone

InChI

InChI=1S/C9H8BrNO3/c1-5-3-8(10)7(6(2)12)4-9(5)11(13)14/h3-4H,1-2H3

InChI Key

TXCZXMUEGMPKLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)C)Br

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of 1 2 Bromo 4 Methyl 5 Nitrophenyl Ethanone

Strategic Retrosynthetic Analysis of 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com This process involves "disconnections," which correspond to the reverse of known chemical reactions.

Disconnection of the Ethanone (B97240) Unit: Acylation and Related Approaches

The most logical initial disconnection in the retrosynthesis of this compound is at the C-C bond between the aromatic ring and the carbonyl carbon of the ethanone (acetyl) group. This disconnection is the reverse of a Friedel-Crafts acylation reaction.

This strategic break suggests two primary synthons: an acyl cation synthon (A ) and an aryl anion synthon corresponding to a substituted bromonitrotoluene nucleophile (B ). The chemical equivalents for these synthons are typically acetyl chloride or acetic anhydride (B1165640) for the acyl cation, and the aromatic compound 1-bromo-5-methyl-2-nitrobenzene for the aryl anion. The forward reaction would involve the electrophilic aromatic substitution of 1-bromo-5-methyl-2-nitrobenzene with the acylating agent, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Selective Halogenation Strategies: Bromination of Aromatic Systems

A further disconnection involves the carbon-bromine (C-Br) bond. This step corresponds to an electrophilic aromatic substitution, specifically a bromination reaction. The challenge in the forward synthesis is achieving the correct regioselectivity. The position of the bromine atom at C-2 is influenced by the directing effects of the other substituents on the phenyl ring: the methyl, nitro, and acetyl groups.

The acetyl and nitro groups are electron-withdrawing and act as meta-directors, while the methyl group is an electron-donating group and an ortho, para-director. To place the bromine at the C-2 position, the synthesis must be designed so that the directing effects of the existing groups favor this outcome. For instance, if bromination is performed on 4-methyl-3-nitroacetophenone, the methyl group strongly directs the incoming electrophile (Br+) to the ortho position (C-2), which is reinforced by the meta-directing influence of the nitro and acetyl groups relative to their own positions.

A variety of brominating agents can be considered for the corresponding forward reaction, each offering different levels of reactivity and selectivity.

Brominating AgentTypical ConditionsSelectivity Notes
N-Bromosuccinimide (NBS)Concentrated H₂SO₄ or other acid catalystsEffective for deactivated aromatic rings. organic-chemistry.org
Molecular Bromine (Br₂)Lewis acid (e.g., FeBr₃, AlCl₃) or protic acid solventStandard method, reactivity can be modulated by the catalyst.
Pyridinium TribromideVarious solventsA solid, safer alternative to liquid bromine. researchgate.net
Tetrabutylammonium Bromide (TBAB)In the presence of an oxidant like H₂O₂Used for highly regioselective bromination of activated rings. organic-chemistry.org

Regioselective Introduction of Nitro and Methyl Groups onto the Phenyl Ring

Continuing the retrosynthetic analysis, the nitro group (NO₂) can be disconnected. This corresponds to an electrophilic nitration reaction in the forward synthesis. The regiochemistry of nitration is highly dependent on the other substituents present on the ring. For example, nitrating 4-methylacetophenone would likely lead to the introduction of the nitro group at the C-3 position, which is meta to the deactivating acetyl group and ortho to the activating methyl group.

Finally, the methyl group can be disconnected, which corresponds to a Friedel-Crafts alkylation. However, a more practical approach is to start with a pre-methylated precursor like toluene (B28343) or p-methylacetophenone, as Friedel-Crafts alkylation reactions are often prone to issues like polyalkylation and carbocation rearrangements.

Therefore, a plausible retrosynthetic pathway would be:

Target Molecule: this compound

Disconnect C-Br: Precursor is 4-methyl-3-nitroacetophenone.

Disconnect C-NO₂: Precursor is 4-methylacetophenone.

Disconnect C-acetyl: Precursor is Toluene.

This analysis suggests that a viable synthetic route would start from toluene, proceed through acylation to form 4-methylacetophenone, followed by sequential nitration and bromination.

Established Organic Synthesis Approaches Applicable to this compound

Based on the retrosynthetic analysis, a multi-step synthesis can be designed. The sequence of reactions is critical to ensure the correct placement of the substituents due to their competing directing effects.

Electrophilic Aromatic Substitution for Acetophenone (B1666503) Moiety Formation

The synthesis can commence with the Friedel-Crafts acylation of toluene. This reaction introduces the acetyl group and is a cornerstone of forming the acetophenone structure.

Reaction: Toluene reacts with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Product: The reaction yields a mixture of isomers, but the major product is 4-methylacetophenone due to the para-directing nature of the methyl group and steric hindrance at the ortho position.

Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures to control reactivity.

Direct Bromination and Nitration Techniques for Substituted Aromatics

With 4-methylacetophenone as the intermediate, the next steps involve the introduction of the nitro and bromo groups. The order of these electrophilic aromatic substitution reactions is crucial for achieving the desired 2-bromo-5-nitro substitution pattern.

Route A: Nitration followed by Bromination

Nitration of 4-methylacetophenone: The nitration of 4-methylacetophenone is performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemicalbook.com The directing effects of the substituents guide the incoming nitronium ion (NO₂⁺). The methyl group is an ortho, para-director, while the acetyl group is a meta-director. The position ortho to the methyl group (C-3) is also meta to the acetyl group, making it the most favorable site for substitution.

Product: 4-methyl-3-nitroacetophenone.

Bromination of 4-methyl-3-nitroacetophenone: The final step is the bromination of this intermediate. The target position is C-2. This position is ortho to the activating methyl group and ortho to the deactivating nitro group. The strong activation and directing effect of the methyl group make this position susceptible to electrophilic attack, despite the presence of two deactivating groups on the ring.

Reagents: A common method for brominating deactivated rings is using N-Bromosuccinimide (NBS) in concentrated sulfuric acid. organic-chemistry.org This provides a potent source of the electrophile Br⁺.

Final Product: this compound.

The conditions for these electrophilic substitution reactions must be carefully controlled to prevent side reactions and ensure high yields of the desired regioisomer.

Nitrating AgentTypical ConditionsApplication
HNO₃ / H₂SO₄0-10 °CStandard method for most aromatic compounds.
Copper(II) nitrate (B79036) in Acetic AnhydrideVariesKnown as "Menke" nitration conditions. researchgate.net
98% HNO₃-10 °C in CH₂Cl₂Used for nitration of sensitive or moderately activated substrates. chemicalbook.com

Nucleophilic Aromatic Substitution Pathways for Precursor Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a powerful mechanism for the synthesis of highly functionalized aromatic precursors. The reaction is contingent on the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). masterorganicchemistry.comnih.gov While not a direct route to the final target compound, SNAr can be instrumental in preparing key intermediates.

For instance, a hypothetical precursor such as 1-(2,5-dichloro-4-methylphenyl)ethanone could undergo a regioselective SNAr reaction. The chlorine atom at the 5-position is activated by the para-acetyl group and the ortho-chlorine. A subsequent nitration would be required. However, a more plausible SNAr strategy would involve a precursor already containing a nitro group. For example, in the synthesis of 4-morpholyl-5-aryloxyphthalodinitriles, the bromine in 4-bromo-5-nitrophthalodinitrile is first displaced by morpholine (B109124) via an SNAr reaction, followed by the substitution of the nitro group. researchgate.net This demonstrates the principle of using a nitro group to activate a leaving group for substitution, a strategy that could be adapted for precursors to this compound.

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the electron-withdrawing capacity of the activating groups. The typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is opposite to their trend in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack to form the stabilized carbanionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov

Activating GroupLeaving GroupNucleophileProductReference
-NO2-BrMorpholine4-Morpholino-5-nitrophthalodinitrile researchgate.net
-NO2, -CN-ClAminesSubstituted dinitroanilines masterorganicchemistry.com

Contemporary Synthetic Transformations Relevant to this compound

Modern organic synthesis provides a diverse toolkit of reactions that offer high selectivity and efficiency. These contemporary methods are highly relevant for constructing the target molecule.

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While often used to elaborate on a pre-existing core, they can also be employed to construct the core itself. A key challenge in synthesizing the target molecule is the introduction of the substituents in the correct positions.

A plausible strategy could involve the denitrative coupling of a nitroarene precursor. researchgate.netbohrium.comacs.org For example, a suitably substituted nitrobenzene (B124822) could be coupled with another fragment, although this is more common for forming biaryl systems or introducing other functional groups in place of the nitro group.

More directly, a palladium-catalyzed reaction has been described for the ortho-nitration of acetophenone derivatives. A Chinese patent details a method where 4-bromoacetophenone O-methyl oxime is reacted with palladium diacetate and a nitrating agent to yield 4-bromo-2-nitroacetophenone O-methyl oxime, which is then hydrolyzed to the ketone. google.com This C-H activation/nitration approach represents a sophisticated method for introducing the nitro group regioselectively at the position ortho to the acetyl group, a key step in the synthesis of the target compound.

SubstrateCatalystReagentsProductYieldReference
4-Bromoacetophenone O-methyl oximePd(OAc)2Nitrous acid, K2S2O84-Bromo-2-nitroacetophenone O-methyl oxime67% google.com
NitroarenesRhCl(PPh3)3Arylboronic acids, H2O, airDiaryl ethersN/A researchgate.net

Photocatalysis and electrocatalysis are emerging as green and powerful alternatives to traditional synthetic methods. These techniques can generate highly reactive species under mild conditions, enabling unique transformations.

Electrocatalysis: The bromination of acetophenones can be achieved electrochemically. A method using in-situ generated bromonium ions from ammonium (B1175870) bromide in an undivided cell provides a greener alternative to using hazardous liquid bromine. rsc.org This could be applied to a 4-methyl-5-nitroacetophenone intermediate, potentially offering high selectivity for the ortho-position due to steric and electronic factors. Electrocatalytic hydrogenation of acetophenones to their corresponding alcohols has also been demonstrated, showcasing the versatility of electrochemical methods for functional group transformations. researchgate.net

Photocatalysis: Photocatalytic methods are particularly relevant for reactions involving nitroaromatic compounds. While often focused on degradation or reduction, selective transformations are possible. researchgate.netdss.go.thnih.gov For example, photoexcited nitrobenzene derivatives can hydroxylate electron-rich aromatic substrates. rsc.org More pertinent to the synthesis, photoenzymatic systems have been developed for the selective reduction of nitroarenes to amines, azoxy, or azo compounds, fueled by light. bohrium.com Such a method could be used to selectively transform the nitro group of the target molecule into an amino group for further derivatization.

Reaction TypeSubstrateMethodKey Reagents/ConditionsProductYieldReference
α-BrominationAcetophenoneElectrocatalysisNH4Br, H2SO4, Pt/Pt electrodeα-Bromo acetophenone80% rsc.org
Nitro ReductionNitroarenesPhotoenzymaticNitroreductase, Chlorophyll, LightAromatic Aminesup to 97% bohrium.com

The synthesis of a tetrasubstituted benzene (B151609) ring with a specific substitution pattern like this compound often requires a multi-step approach where chemo- and regioselectivity are controlled by protecting groups. The order of substituent introduction is critical. For instance, Friedel-Crafts acylation, a common method for introducing the acetyl group, fails on strongly deactivated rings. masterorganicchemistry.comreddit.com Therefore, nitration must follow acylation.

A plausible synthetic sequence could start from p-toluidine (B81030) (4-methylaniline).

Protection: The amino group is protected, for example, as an acetanilide (B955). This group is ortho-, para-directing.

Acylation: A Friedel-Crafts acylation could be attempted. However, the acetyl group would likely be directed to the position ortho to the protected amino group (position 2).

Nitration: Nitration of the resulting acetanilide would be directed to the other ortho position (position 6) or the para position, which is already occupied by the methyl group. This does not lead to the desired substitution pattern.

An alternative route starting from 4-methylacetophenone is more promising:

Nitration: Nitration of 4-methylacetophenone would likely yield a mixture of isomers, with the primary product being 4-methyl-3-nitroacetophenone due to the ortho, para-directing methyl group and the meta-directing acetyl group. Achieving the desired 5-nitro isomer would be challenging and require separation.

Bromination: Subsequent bromination would then need to be directed to the 2-position. The presence of the nitro and acetyl groups would deactivate the ring, making bromination difficult. However, the methyl group would activate the ortho position. Directing the bromine specifically to the 2-position, ortho to the acetyl group and meta to the nitro group, would be a significant regiochemical challenge.

To overcome these challenges, a strategy involving a blocking group, such as a sulfonic acid group, could be employed to temporarily occupy one position, direct other substituents, and then be removed. More advanced strategies, such as those using substituted arynes derived from aryl(Mes)iodonium salts, can provide access to densely functionalized 1,2,3,4-tetrasubstituted benzenoid rings, offering a modern solution to this classic synthetic problem. nih.gov

Methodological Optimization and Scalability Considerations for this compound Synthesis

Optimizing the synthesis for large-scale production involves considering factors such as cost, safety, yield, and environmental impact.

Friedel-Crafts Acylation: While a fundamental C-C bond-forming reaction, scalability can be challenging. The reaction often requires stoichiometric amounts of a Lewis acid catalyst like AlCl3, which generates significant waste during aqueous workup. libretexts.orgstudymind.co.uk The reaction is also sensitive to substrate deactivation; rings with EWGs like -NO2 are unreactive. reddit.com Optimization would focus on using catalytic amounts of a more active Lewis acid or exploring alternative solid acid catalysts to simplify purification and reduce waste.

Nitration: This is a classic electrophilic aromatic substitution. On a large scale, the use of mixed nitric and sulfuric acid presents significant safety and environmental hazards (corrosive, exothermic, NOx gas evolution). Optimization involves exploring milder and more selective nitrating agents or utilizing flow chemistry reactors to improve heat transfer and control reaction parameters, thereby enhancing safety and minimizing byproduct formation.

Bromination: The use of liquid bromine is hazardous and undesirable for scale-up. shodhsagar.com Optimized protocols use solid, safer-to-handle brominating agents like N-Bromosuccinimide (NBS) or Bromodimethylsulfonium Bromide (BDMS). shodhsagar.comresearchgate.net Catalytic methods, for example using MgO nanoparticles with BDMS, can improve efficiency and yield. researchgate.net The optimization of reaction parameters such as temperature, time, and catalyst loading is crucial for maximizing the yield of the desired monobrominated product while minimizing di-bromination. researchgate.netresearchgate.net

Ultimately, a convergent synthesis, where different functionalized fragments are combined late in the sequence (e.g., via cross-coupling), is often more scalable and efficient than a long linear sequence involving multiple, sometimes low-yielding, aromatic substitution reactions on a single precursor.

Exploration of Chemical Reactivity and Reaction Mechanisms of 1 2 Bromo 4 Methyl 5 Nitrophenyl Ethanone

Reactivity Profile of the Bromine Atom in 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone

The bromine atom, being a halogen, is a versatile handle for a variety of organic transformations. Its reactivity is a focal point for synthetic chemists looking to build more complex molecular architectures.

Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. harvard.edulibretexts.org It is a powerful tool for creating biaryl structures, as well as for attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. harvard.edulibretexts.org The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step. harvard.edu

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com This palladium-catalyzed process is highly valuable for the synthesis of styrenic compounds and other vinylarenes. wikipedia.orgmasterorganicchemistry.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. wikipedia.org It is a reliable method for the synthesis of aryl alkynes and is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org It is a significant improvement over traditional methods for synthesizing aryl amines, offering a broader substrate scope and milder reaction conditions. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerBond FormedCatalyst System
Suzuki-Miyaura Organoboron CompoundC-CPd(0) catalyst, Base
Heck AlkeneC-CPd catalyst, Base
Sonogashira Terminal AlkyneC-CPd catalyst, Cu(I) co-catalyst, Amine base
Buchwald-Hartwig AmineC-NPd catalyst, Ligand, Base

Nucleophilic Displacement Pathways at the Bromo Position

While direct nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult, the presence of the electron-withdrawing nitro group ortho and para to the bromine atom can activate the ring towards such reactions. However, in this specific isomer, the nitro group is meta to the bromine, which provides less activation. Therefore, nucleophilic displacement at the bromo position is not a highly favored pathway under standard SNAr conditions.

Aryl bromides are common precursors for the formation of highly reactive organometallic reagents.

Grignard Reagents: Reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can, in principle, lead to the formation of the corresponding Grignard reagent (R-MgBr). adichemistry.commnstate.edu However, the presence of the electrophilic acetyl and nitro groups on the same molecule would likely lead to self-reaction and decomposition of the Grignard reagent as it forms. Therefore, this is not a practical synthetic route without protection of the other functional groups.

Organolithium Compounds: Similarly, aryl bromides can be converted to organolithium compounds (R-Li) through reaction with strong organolithium bases like n-butyllithium or tert-butyllithium, typically via a lithium-halogen exchange mechanism. taylorandfrancis.com As with Grignard reagents, the presence of the other functional groups would interfere with the formation and stability of the organolithium species. taylorandfrancis.com

Chemical Transformations of the Nitro Group in this compound

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

The reduction of a nitro group is a common and important transformation in organic synthesis. A variety of reducing agents can be employed to achieve this conversion, leading to different nitrogen-containing functionalities.

Reduction to Amines: The most common transformation of the nitro group is its reduction to a primary amine (-NH2). This can be achieved using a wide range of reagents and conditions, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.org

Metal/Acid Combinations: Metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid (HCl) are classic reagents for this reduction. scispace.com

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na2S2O4), sodium sulfide (B99878) (Na2S), or tin(II) chloride (SnCl2) can also be used. wikipedia.org

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to other functionalities such as hydroxylamines (-NHOH) or even azo compounds (-N=N-). wikipedia.org

Table 2: Common Reagents for Nitro Group Reduction

Reagent(s)Product
H₂, Pd/CAmine
Fe, HClAmine
Sn, HClAmine
Zn, HClAmine
Na₂S₂O₄Amine
SnCl₂Amine
Zn, NH₄ClHydroxylamine (B1172632)

Influence on Aromatic Ring Activation and Deactivation for Further Reactions

The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. vedantu.comresearchgate.net This has a profound impact on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

Deactivation of the Ring: The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic attack. vedantu.comquora.com It does this by pulling electron density away from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. vedantu.comquora.com

Directing Effects: The nitro group is a meta-director for electrophilic aromatic substitution. vedantu.com This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance, leaving the meta position as the least deactivated and therefore the most likely site of attack for an incoming electrophile. vedantu.com

Reactions Involving the Ethanone (B97240) Moiety of this compound

The ethanone group, consisting of a carbonyl (C=O) group and an adjacent methyl group, is the primary site of chemical transformations for this compound.

Carbonyl Group Transformations (Reduction, Olefination, Condensation Reactions)

The carbonyl group of the ethanone moiety is susceptible to a variety of nucleophilic addition reactions. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(2-bromo-4-methyl-5-nitrophenyl)ethanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reagent can influence the selectivity of the reduction, particularly in the presence of the nitro group, which is also reducible.

Olefination: The Wittig reaction and its variants can be employed to convert the carbonyl group into an alkene. This involves the reaction of the ketone with a phosphorus ylide. The nature of the ylide will determine the structure of the resulting alkene.

Condensation Reactions: The carbonyl group can participate in condensation reactions with various nucleophiles. For instance, reaction with primary amines can yield imines (Schiff bases), while reaction with hydroxylamine can form oximes. researchgate.net These reactions are often catalyzed by acids or bases. A notable example is the Claisen-Schmidt condensation, where the ketone reacts with an aldehyde in the presence of a base to form an α,β-unsaturated ketone. libretexts.org

Table 1: Examples of Carbonyl Group Transformations

Reaction Type Reagent(s) Product Type
Reduction Sodium borohydride (NaBH4) Secondary alcohol
Olefination Wittig reagent (e.g., Ph3P=CH2) Alkene
Condensation Primary amine (R-NH2) Imine (Schiff base)
Condensation Hydroxylamine (NH2OH) Oxime
Condensation Aldehyde (R-CHO), Base α,β-Unsaturated ketone

Alpha-Carbon Reactivity: Enolization and Subsequent Substitutions

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, exhibits enhanced reactivity due to the electron-withdrawing nature of the carbonyl group. The protons attached to this carbon are acidic and can be removed by a base to form an enolate ion. libretexts.org

Enolization: The formation of an enolate is a key step in many reactions of ketones. libretexts.org The enolate is a powerful nucleophile and can react with various electrophiles. The position of the equilibrium between the ketone and its enol or enolate form is influenced by the solvent and the nature of the base used.

Substitutions: Once the enolate is formed, it can undergo a variety of substitution reactions. For example, halogenation at the alpha-carbon can be achieved using reagents like N-bromosuccinimide (NBS). Alkylation of the alpha-carbon can be accomplished by treating the enolate with an alkyl halide. These reactions are crucial for forming new carbon-carbon bonds.

Synergistic Effects of Multiple Substituents (Bromo, Methyl, Nitro) on the Reactivity of this compound

The reactivity of the ethanone moiety is significantly modulated by the electronic effects of the substituents on the phenyl ring. The bromo, methyl, and nitro groups exert a synergistic influence on the electron density of the aromatic ring and, consequently, on the reactivity of the carbonyl group and the alpha-carbon.

The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. It deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitro group also increases the acidity of the alpha-protons, facilitating enolate formation.

The methyl group is an electron-donating group through induction and hyperconjugation. It tends to increase the electron density in the ring, which can slightly counteract the electron-withdrawing effects of the nitro and bromo groups.

The combined effect of these substituents is a highly polarized molecule. The strong electron-withdrawing nature of the nitro group, meta to the ethanone, and the bromo group, ortho to the ethanone, makes the carbonyl carbon a potent electrophilic center. This enhanced electrophilicity facilitates nucleophilic addition reactions at the carbonyl group. Furthermore, the acidity of the alpha-protons is increased, promoting enolization and subsequent reactions at the alpha-carbon.

Detailed Mechanistic Studies of Key Transformations of this compound

Mechanism of Carbonyl Reduction: The reduction of the carbonyl group by a hydride reagent like sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent (e.g., ethanol (B145695) or water) to yield the secondary alcohol. The electron-withdrawing substituents on the phenyl ring are expected to accelerate the initial nucleophilic attack by the hydride.

Mechanism of Enolate Formation and Alpha-Halogenation: In the presence of a base, a proton is abstracted from the alpha-carbon, leading to the formation of a resonance-stabilized enolate ion. The negative charge is delocalized between the alpha-carbon and the carbonyl oxygen. This enolate then acts as a nucleophile, attacking an electrophilic halogen source (e.g., Br2 or NBS) to yield the alpha-halogenated ketone. The rate of enolate formation is enhanced by the electron-withdrawing nitro and bromo groups.

Table 2: Summary of Substituent Effects on Reactivity

Substituent Position Electronic Effect Impact on Ethanone Moiety
Nitro (NO2) meta Strong electron-withdrawing Increases carbonyl electrophilicity, increases alpha-proton acidity
Bromo (Br) ortho Inductively withdrawing, weakly resonance donating Increases carbonyl electrophilicity, potential steric hindrance
Methyl (CH3) para Electron-donating Slightly decreases carbonyl electrophilicity

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 1 2 Bromo 4 Methyl 5 Nitrophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: Proton Environments and Coupling Patterns in 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons present. The aromatic region would likely display two singlets for the two non-equivalent aromatic protons. The proton ortho to the acetyl group and meta to the nitro group would appear as one singlet, while the proton ortho to the nitro group and meta to the bromine atom would appear as another. The methyl group attached to the aromatic ring would produce a sharp singlet, typically in the range of 2.4-2.6 ppm. The acetyl methyl protons would also appear as a distinct singlet, slightly downfield, around 2.6-2.7 ppm, due to the electron-withdrawing effect of the adjacent carbonyl group.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (C6-H) ~8.0-8.2 Singlet (s)
Aromatic-H (C3-H) ~7.5-7.7 Singlet (s)
Acetyl-CH₃ ~2.6-2.7 Singlet (s)

¹³C NMR: Carbon Skeleton Analysis of this compound

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a separate signal. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing around 195-200 ppm. The aromatic carbons would generate a series of signals in the 120-150 ppm range. The carbon bearing the bromine (C2) would be shifted upfield relative to an unsubstituted carbon, while the carbons attached to the nitro group (C5) and the acetyl group (C1) would be shifted downfield. The methyl carbons would appear at the highest field (lowest ppm values), with the ring methyl carbon around 20-22 ppm and the acetyl methyl carbon around 28-30 ppm.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O 195-200
C-NO₂ 145-150
C-Br 118-122
Aromatic C-H 125-140
Aromatic C-CH₃ 140-145
Aromatic C-C=O 135-140
Acetyl-CH₃ 28-30

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are indispensable for confirming the precise structural assembly.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, in this specific molecule where the aromatic protons are expected to be singlets, no cross-peaks would be observed in the aromatic region, confirming their isolation from each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically over 2-3 bonds). For instance, the acetyl methyl protons (~2.6-2.7 ppm) would show a correlation to the carbonyl carbon (~195-200 ppm) and the aromatic carbon C1. The ring methyl protons (~2.4-2.6 ppm) would show correlations to C3, C4, and C5 of the aromatic ring. These correlations are crucial for confirming the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons. A NOESY spectrum could show a correlation between the ring methyl protons and the adjacent aromatic proton on C3, further solidifying the structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the calculation of its elemental formula. For C₉H₈BrNO₃, the expected exact mass would be approximately 256.97 g/mol . The presence of bromine would be readily identified by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺, with roughly equal intensities, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum would provide further structural evidence. Key expected fragmentation pathways would include:

Alpha-cleavage: Loss of the acetyl methyl group ([M-15]⁺) to form a stable acylium ion.

Acylium ion formation: Loss of the entire bromo-methyl-nitrophenyl moiety to yield a peak at m/z 43, corresponding to [CH₃CO]⁺.

Loss of the nitro group: A peak corresponding to [M-46]⁺ from the loss of NO₂.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption bands. For this compound, the IR spectrum would be dominated by several strong absorptions. A sharp, intense peak around 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the ketone. The nitro group (NO₂) would exhibit two strong stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Expected IR Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Aromatic C-H Stretch 3000-3100
Aliphatic C-H (methyl) Stretch 2850-3000
Ketone C=O Stretch 1680-1700
Aromatic C=C Stretch 1450-1600
Nitro N=O Asymmetric Stretch 1520-1560
Nitro N=O Symmetric Stretch 1340-1380
C-N Stretch 800-900

X-ray Diffraction Crystallography for Solid-State Conformation and Intermolecular Interactions

Should a suitable single crystal of the compound be grown, X-ray diffraction would provide the most definitive structural information. This technique maps electron density to determine the precise spatial coordinates of each atom in the crystal lattice. The resulting crystal structure would confirm the substitution pattern on the phenyl ring and provide accurate bond lengths and angles. It would also reveal the conformation of the molecule in the solid state, such as the dihedral angle between the plane of the acetyl group and the plane of the aromatic ring. Furthermore, analysis of the crystal packing would elucidate any significant intermolecular interactions, such as C-H···O or π-π stacking, which govern the supramolecular assembly.

Computational and Theoretical Chemistry Insights into 1 2 Bromo 4 Methyl 5 Nitrophenyl Ethanone

Quantum Chemical Calculations (Density Functional Theory - DFT) for 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a prominent tool for predicting molecular properties and is well-suited for analyzing a molecule like this compound. DFT calculations, typically employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide detailed insights into the molecule's geometry, electronic properties, and reactivity.

The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. wuxiapptec.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net For this compound, the electron-withdrawing nature of the nitro (-NO2), bromo (-Br), and acetyl (-COCH3) groups is expected to lower the energy of the LUMO, while the methyl (-CH3) group, being weakly electron-donating, would slightly raise the HOMO energy. This combination would likely result in a relatively small energy gap, indicating a chemically reactive molecule.

In a DFT study on 3-bromoacetophenone, the HOMO-LUMO energy gap was calculated to be -5.96 eV, indicating its potential for charge transfer within the molecule. jocpr.com Studies on nitrophenol isomers also show HOMO-LUMO gaps around 4.0 eV, highlighting the role of the nitro group in influencing electronic properties. researchgate.netlongdom.org

Table 1: Illustrative Frontier Orbital Energies and Properties for Related Aromatic Compounds Note: This data is for analogous compounds and serves to illustrate the typical range of values for molecules with similar functional groups.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
3-Bromoacetophenone-7.53-1.575.96 jocpr.com
2-Nitrophenol--4.03 longdom.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comdntb.gov.ua The MEP surface plots color-coded regions of electrostatic potential onto the electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These are susceptible to electrophilic attack and are typically found near electronegative atoms like oxygen and nitrogen.

Blue Regions: Represent positive electrostatic potential, which are electron-deficient areas prone to nucleophilic attack.

Green/Yellow Regions: Denote areas of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the nitro group and the carbonyl group of the ethanone (B97240) moiety. rsc.org These sites represent the most likely locations for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites susceptible to nucleophilic attack. The bromine atom would also influence the charge distribution significantly.

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the benzene (B151609) ring is expected to be largely planar. However, the substituents—acetyl, nitro, bromo, and methyl groups—can exhibit rotational freedom.

Conformational analysis would involve studying the rotation around the single bonds connecting the acetyl and nitro groups to the aromatic ring. Steric hindrance between the bulky bromine atom and the adjacent acetyl group would likely be a major factor in determining the preferred orientation of the acetyl group. Similarly, the orientation of the nitro group would be influenced by interactions with the neighboring methyl and bromo substituents. DFT calculations can predict the relative energies of different conformers, identifying the most stable (lowest energy) conformation. For example, in 2-bromo-4-nitroaniline, intramolecular hydrogen bonding influences the planarity and orientation of the substituent groups. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) for this compound

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. elsevierpure.com The chemical shifts are highly sensitive to the electronic environment of each nucleus. For the title compound, the electron-withdrawing effects of the nitro, bromo, and acetyl groups would cause the aromatic protons to be deshielded, shifting their signals to a lower field (higher ppm). The methyl group protons, being attached to the ring, would appear in the aromatic methyl region, while the acetyl methyl protons would be a distinct singlet. The specific positions of the substituents would create a unique splitting pattern for the aromatic protons. Computational models, such as those used for substituted acetophenones, can provide precise predictions of these shifts. uq.edu.auscribd.comacs.orgacs.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net For this compound, characteristic vibrational frequencies would be predicted for:

The carbonyl (C=O) stretching of the acetyl group (typically 1680-1700 cm⁻¹).

The asymmetric and symmetric stretching of the nitro (NO2) group (around 1500-1570 cm⁻¹ and 1330-1370 cm⁻¹, respectively). acs.org

Aromatic C=C and C-H stretching vibrations.

C-Br stretching, typically found in the lower frequency region (600-700 cm⁻¹). jocpr.com

C-N and C-C stretching modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. The presence of chromophores, such as the nitrated benzene ring and the carbonyl group, would result in characteristic absorption bands. The extended conjugation and the presence of strong electron-withdrawing groups are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, potentially into the visible region. mdpi.com For instance, 3-nitrophenol (B1666305) exhibits an absorption maximum around 340 nm that extends into the visible range, resulting in a pale yellow color. docbrown.info

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution or reactions involving the acetyl group. For example, in the study of the aminolysis of 4-nitrophenyl carbonates, computational analysis helps to distinguish between concerted and stepwise mechanisms by examining the stability of potential tetrahedral intermediates. researchgate.net Similarly, research on the photoinduced rearrangement of α-(2-nitrophenyl)ketones uses computational methods to map the reaction pathway involving oxygen transfer from the nitro group. rsc.org Theoretical calculations on reactions involving similar bromo-nitroacetophenones have been used to gain insights into enzyme-catalyzed SN2 mechanisms. acs.org Such studies would involve locating the transition state structures and calculating the energy barriers, thereby providing insights into the reaction kinetics and feasibility.

Quantitative Structure-Property Relationships (QSPR) Modeling for Physicochemical Traits

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. aidic.it These models are built by calculating a set of molecular descriptors (numerical values that encode structural information) and using regression analysis to find a mathematical equation that predicts a specific property. biointerfaceresearch.comresearchgate.nettandfonline.com

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or partition coefficient. The process would involve:

Calculating a wide range of molecular descriptors from the computationally optimized structure. These can include constitutional, topological, geometric, and electronic descriptors (like HOMO/LUMO energies, dipole moment, etc.).

Gathering experimental data for a set of related compounds.

Using statistical methods to build a regression model that links the descriptors to the property of interest.

Validating the model to ensure its predictive power.

Such models are valuable in environmental science and materials science for predicting the properties of new or uncharacterized compounds without the need for extensive experimental measurements. nih.gov

Computational Design and Virtual Screening of Derivatives of this compound

Currently, there is no publicly available research detailing the computational design or virtual screening of derivatives based on the this compound scaffold. Information regarding specific designed derivatives, their docking scores, binding affinities, or predicted ADMET properties is not present in the accessible scientific literature.

Strategic Applications of 1 2 Bromo 4 Methyl 5 Nitrophenyl Ethanone in Complex Organic Synthesis and Functional Materials

Building Block for Heterocyclic Compounds Derived from 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone

The reactivity of the α-bromo ketone moiety is central to the utility of this compound as a precursor for a wide range of heterocyclic compounds. This functionality readily participates in condensation and cyclization reactions with various nucleophiles, leading to the formation of five- and six-membered rings containing nitrogen, sulfur, or oxygen atoms.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and α-bromo ketones are key starting materials for their construction. clockss.orgfrontiersin.org

Imidazoles: Substituted imidazoles can be synthesized from this compound through multicomponent reactions. A common approach involves a one-pot, four-component reaction with an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.orgorganic-chemistry.org This method allows for the rapid assembly of highly substituted imidazole (B134444) rings, incorporating the bromo-methyl-nitrophenyl scaffold. The reaction proceeds through sequential condensation, nucleophilic substitution, and intramolecular cyclization, followed by oxidation to form the aromatic imidazole ring. organic-chemistry.org

Quinolines: While various methods exist for quinoline (B57606) synthesis, the Friedländer synthesis is a classic approach that involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org Derivatives of this compound, upon modification (e.g., reduction of the nitro group to an amine), could serve as precursors in Friedländer-type reactions. Another relevant synthesis is the Pfitzinger reaction, where isatin (B1672199) reacts with a carbonyl compound, such as an acetophenone (B1666503) derivative, to form a quinoline-4-carboxylic acid. nih.gov

Triazoles: The synthesis of 1,2,3-triazoles can be achieved from α-bromo ketones. A versatile method involves the in-situ generation of a β-ketoazide by reacting this compound with sodium azide. This intermediate can then undergo a Copper(I)-catalyzed 1,3-dipolar cycloaddition reaction (CuAAC) with a terminal alkyne to produce highly substituted β-keto 1,2,3-triazoles. researchgate.net

Table 1: Synthesis of Nitrogen-Containing Heterocycles
HeterocycleGeneral MethodReactants with this compoundKey Features
ImidazolesFour-Component ReactionAldehyde, Primary Amine, Ammonium AcetateForms highly substituted 1,2,4-trisubstituted imidazoles in a single step. organic-chemistry.orgorganic-chemistry.org
QuinolinesFriedländer / Pfitzinger Synthesis(Post-modification) o-aminoaryl carbonyls, IsatinClassic methods for constructing the quinoline core. organic-chemistry.orgnih.gov
1,2,3-TriazolesCu(I)-Catalyzed CycloadditionSodium Azide, Terminal AlkyneRegioselective synthesis of 1,4-disubstituted β-keto triazoles. researchgate.net

The α-bromo ketone functionality is also pivotal in the synthesis of heterocycles containing sulfur and oxygen.

Thiazoles (Sulfur Heterocycles): The Hantzsch thiazole (B1198619) synthesis is the most prominent method utilizing α-halo ketones. iau.ir This reaction involves the condensation of this compound with a thioamide. scirp.orgscirp.org The process efficiently yields 2,4-disubstituted thiazoles, where the substituents are determined by the starting ketone and thioamide, making it a highly modular approach. tandfonline.com

Oxazoles (Oxygen Heterocycles): Several methods are available for synthesizing oxazoles from α-bromo ketones. The Bredereck reaction, for instance, involves reacting the α-bromo ketone with a primary amide. ijpsonline.com Another established route is the Robinson–Gabriel synthesis, which proceeds via the cyclization and dehydration of an α-acylamino ketone intermediate. pharmaguideline.com More recent methods include iodine-mediated synthesis with benzylamine (B48309) derivatives and visible-light photocatalysis, offering milder reaction conditions. rsc.orgorganic-chemistry.org

Table 2: Synthesis of Sulfur and Oxygen Heterocycles
HeterocycleGeneral MethodReactants with this compoundKey Features
ThiazolesHantzsch SynthesisThioamideClassic, high-yield method for 2,4-disubstituted thiazoles. iau.irscirp.org
OxazolesBredereck Reaction / Iodine-mediated synthesisPrimary Amide / BenzylamineVersatile methods to produce substituted oxazoles under various conditions. ijpsonline.comrsc.org

Intermediate in the Synthesis of Advanced Organic Scaffolds

Beyond the initial formation of simple heterocyclic rings, this compound serves as an intermediate for constructing more complex, polycyclic, and fused heterocyclic systems. The heterocycles synthesized in the first step, such as imidazoles or thiazoles, retain the functionalized phenyl ring, which can be used for subsequent annulation reactions. For example, heteroaryl ketones can be converted into N-fused heterocycles through intramolecular acyl-transfer reactions, a process driven by aromatization. nih.gov The presence of multiple reaction sites on the initial products allows for sequential, regioselective modifications to build advanced molecular architectures that are prevalent in bioactive molecules and functional materials.

Role in Diversification of Molecular Libraries via Post-Synthetic Modification

The structure of this compound is ideal for generating diverse molecular libraries through post-synthetic modification. The three key functional groups—the ketone, the aromatic bromine, and the nitro group—can be selectively manipulated.

The nitro group can be reduced to an amine, which opens up a vast array of chemical transformations, including amidation, sulfonylation, alkylation, and conversion to other functional groups via diazotization.

The aromatic bromine atom is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, alkyl, or amino substituents.

The ethanone (B97240) (acetyl) group can undergo reactions typical of ketones, such as condensation to form hydrazones or oximes, reduction to an alcohol, or α-functionalization. mdpi.commdpi.com

This multi-handle approach allows chemists to start from a single, common core and rapidly generate a large number of structurally diverse analogs, which is a key strategy in drug discovery and materials science.

Exploration in Optoelectronic and Material Science Applications

Derivatives of this compound are promising candidates for applications in optoelectronics and material science. The presence of the electron-withdrawing nitro group on the phenyl ring is particularly significant, as nitrophenyl moieties are known chromophores that can impart unique photophysical properties.

Compounds containing nitrophenyl groups have been investigated for their potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ontosight.ai Furthermore, the bromine substituent can play an important role in enhancing the properties of organic nonlinear optical (NLO) materials. Studies have shown that bromo groups can increase molecular hyperpolarizability, reduce intermolecular dipole-dipole interactions (which favors the formation of acentric crystal structures necessary for NLO effects), and improve the material's transparency and thermal stability. researchgate.net The synthesis of nitrobromobenzene derivatives has also been explored for creating compounds with two-photon absorption properties, which are valuable in bio-imaging and photodynamic therapy. acs.org

Design and Synthesis of Ligands for Catalysis

The heterocyclic scaffolds synthesized from this compound are foundational structures for a wide variety of ligands used in catalysis. Nitrogen-containing heterocycles are particularly important in coordination chemistry.

For example, imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which have become a dominant class of ligands in organometallic chemistry and homogeneous catalysis due to their strong σ-donating properties and steric tunability. organic-chemistry.org Similarly, quinoline-based structures are widely used as bidentate or polydentate ligands for various transition metals.

The substituents present on the this compound scaffold (bromo, methyl, nitro) provide a means to systematically tune the electronic and steric properties of the resulting ligands. The electron-withdrawing nitro group and the halogen atom can modulate the electron density at the metal center, while the methyl group provides steric bulk. This inherent functionality allows for the rational design and synthesis of tailored ligands to optimize the performance of catalysts in specific chemical transformations.

Emerging Research Avenues and Persistent Challenges for 1 2 Bromo 4 Methyl 5 Nitrophenyl Ethanone Research

Sustainable and Green Chemistry Approaches in its Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a polysubstituted aromatic ketone like 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone, developing sustainable synthetic routes is a key research focus. Traditional methods for the synthesis of similar aromatic ketones often rely on harsh reagents and organic solvents, leading to significant environmental impact. google.comgoogle.com

Emerging research is exploring the use of greener alternatives. For instance, the use of water as a solvent in the synthesis of aromatic ketones is a promising eco-friendly approach. chemistryviews.org Photocatalytic processes using visible light and air as an oxidant represent another frontier, offering a mild and economical method for C-H oxidation to produce aromatic ketones. chemistryviews.org Furthermore, the development of solid-supported catalysts and solvent-free reaction conditions, such as mechanochemical grinding, are being investigated to reduce the reliance on hazardous solvents and simplify purification processes. benthamdirect.commdpi.com While a specific green synthesis for this compound is not yet established, the application of these general principles holds significant promise.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aromatic Ketones
ParameterTraditional MethodsGreen Chemistry Approaches
SolventsOrganic solvents (e.g., acetic acid, chloroform) google.comWater, solvent-free conditions chemistryviews.orgmdpi.com
Oxidants/ReagentsLiquid bromine, peroxides google.comchemistryviews.orgAir, hydrogen peroxide chemistryviews.orgpatsnap.com
CatalystsHomogeneous acid/base catalystsSolid-supported, recyclable catalysts, photocatalysts chemistryviews.orgresearchgate.net
Energy SourceConventional heatingMicrowave irradiation, visible light chemistryviews.orgmdpi.com

Unexplored Reactivity and Novel Transformations of this compound

The unique arrangement of bromo, methyl, nitro, and ethnone groups on the phenyl ring of this compound suggests a rich and largely unexplored reactivity profile. The presence of both electron-withdrawing (nitro and bromo) and electron-donating (methyl) groups, along with a reactive ketone functionality, makes it a versatile substrate for a variety of chemical transformations.

Recent advancements in synthetic methodology have opened up new possibilities for the transformation of aromatic ketones. For example, novel one-pot methods have been developed to convert aromatic ketones into aromatic esters, which can then be used in a wide range of cross-coupling reactions. waseda.jpazom.com This approach could significantly broaden the synthetic utility of this compound, allowing for the introduction of diverse functional groups. Furthermore, the development of new catalytic systems, such as those based on triflic anhydride-mediated carbonyl activation, has enabled previously challenging transformations of ketones. rsc.org Investigating the application of these modern synthetic methods to this compound could lead to the discovery of novel and valuable chemical reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical research and production, offering advantages in terms of safety, efficiency, and scalability. nih.govnih.gov The synthesis of complex molecules like this compound could greatly benefit from these technologies. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. thieme-connect.de

Automated synthesis platforms, often integrated with flow chemistry systems, can perform multi-step syntheses with minimal human intervention. researchgate.net These platforms can accelerate the discovery and optimization of synthetic routes for this compound and its derivatives. While the initial investment in such technologies can be substantial, the long-term benefits in terms of increased productivity and reproducibility are significant. chimia.ch The application of flow chemistry to the synthesis of active pharmaceutical ingredients has been well-documented, and similar principles could be applied to the production of this and other highly substituted aromatic ketones. nih.gov

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound
ParameterBatch SynthesisFlow Synthesis
Heat TransferOften inefficient, leading to hotspotsExcellent heat transfer due to high surface-area-to-volume ratio
Mass TransferCan be limited by mixing efficiencyEnhanced mass transfer through efficient mixing
SafetyHandling of large quantities of hazardous materialsSmaller reaction volumes, improved containment
ScalabilityOften requires significant redevelopmentMore straightforward scaling by running the reactor for longer

Data-Driven Discovery and Artificial Intelligence in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. mdpi.com These data-driven approaches can be applied to the design and development of novel compounds based on the this compound scaffold. AI algorithms can analyze vast datasets of chemical structures and biological activities to identify potential drug candidates and predict their properties. mdpi.com

Generative AI models can design new molecules with desired characteristics, potentially leading to the discovery of novel derivatives of this compound with enhanced biological activity or material properties. youtube.com While the application of AI to this specific compound is still in its infancy, the general success of these methods in accelerating the discovery process suggests a promising future. youtube.com Computational studies, such as quantum chemical calculations and molecular docking, can also provide valuable insights into the electronic structure and potential biological targets of this compound and its analogues. rsc.org

Overcoming Synthetic and Characterization Complexities for Highly Substituted Aromatic Ketones

The synthesis and characterization of highly substituted aromatic ketones like this compound present significant challenges. The steric hindrance and electronic effects of multiple substituents can complicate reaction pathways and lead to low yields or undesired side products. fiveable.me The construction of polysubstituted arenes often requires multi-step synthetic sequences and careful optimization of reaction conditions. rsc.orgnih.gov

Characterization of these complex molecules can also be challenging. The interpretation of spectroscopic data, such as NMR and mass spectrometry, can be complicated by the presence of multiple functional groups and potential isomers. Overcoming these challenges requires a deep understanding of reaction mechanisms and the use of advanced analytical techniques. The development of novel synthetic methodologies, such as organocatalytic benzannulation, offers efficient routes to structurally diverse arenes under mild conditions, which could be applied to the synthesis of this compound and its derivatives. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromo-4-methyl-5-nitrophenyl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential nitration and bromination of a substituted acetophenone precursor. For bromination, ammonium bromide with oxone in acidic conditions is effective for introducing bromine at specific positions . Nitration typically employs mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitro groups to the desired position . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine and nitro groups cause deshielding in aromatic protons). Coupling constants reveal ortho/meta/para relationships .
  • X-ray crystallography : SHELXL refines crystal structures, resolving ambiguities in regiochemistry. For example, bond lengths and angles confirm bromine and nitro group positions .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₇BrNO₃) and isotopic patterns for bromine .

Q. What safety precautions are essential when handling this compound?

  • Methodology : Avoid inhalation/contact due to unstudied toxicological risks. Use fume hoods, PPE (gloves, goggles), and follow GHS/CLP guidelines (P261, P262). Store in airtight containers away from reducing agents, as nitro groups may pose explosion hazards under extreme conditions .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data during structure elucidation be resolved?

  • Methodology :

  • Cross-validation : Compare NMR-derived coupling constants with X-ray bond angles. For instance, a deshielded proton in NMR may align with a nitro group’s electron-withdrawing effect in the crystal structure .
  • DFT calculations : Predict NMR shifts or optimize geometries to reconcile discrepancies. Software like Gaussian or ORCA can model electronic effects of bromine/nitro groups .

Q. What strategies optimize regioselectivity in the nitration/bromination of polysubstituted aryl ketones?

  • Methodology :

  • Directing groups : Methyl groups act as ortho/para directors, while nitro groups are meta-directors. Sequential nitration (before bromination) leverages these effects .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution rates. Low temperatures (−10°C) suppress side reactions during nitration .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodology :

  • Hammett analysis : The nitro group’s strong electron-withdrawing nature (σₚ⁺ ≈ 1.27) activates the bromine for Suzuki-Miyaura coupling. Substituent effects are quantified via linear free-energy relationships .
  • Catalyst screening : Pd(PPh₃)₄ or XPhos Pd G3 efficiently couples bromine with aryl boronic acids. Monitor yields via GC-MS .

Q. What biological activity screening approaches are suitable for this compound, given its structural features?

  • Methodology :

  • In silico docking : Use Schrödinger Suite or AutoDock to predict interactions with enzymes (e.g., kinases). The bromine and nitro groups may occupy hydrophobic pockets .
  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC) or cytotoxicity via MTT assays. Compare with structurally similar compounds (e.g., 2-bromo-6-fluoropyridin-4-yl derivatives) to establish SAR .

Notes

  • Structural ambiguities require multi-technique validation (NMR, X-ray, computational).
  • Safety protocols are critical due to potential hazards of nitro and bromo groups .

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